![molecular formula C21H17N3O3 B7700481 N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide CAS No. 877780-81-9](/img/structure/B7700481.png)
N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a novel compound that has gained attention in the scientific community due to its potential applications in research. The compound is a member of the oxadiazole family and has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of cancer and other diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its versatility. The compound can be used in a variety of assays and experiments, making it a valuable tool for researchers. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of research is in the development of new cancer therapies. The compound has shown promise in preclinical studies and could potentially be developed into a new cancer drug. Additionally, the compound could be studied further for its potential use in the treatment of other diseases such as Alzheimer's disease and inflammatory disorders. Finally, future research could focus on improving the solubility and bioavailability of the compound, making it easier to work with in lab experiments.
Méthodes De Synthèse
N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of furan-2-carboxaldehyde with 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 4-aminobenzamide to yield this compound.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has potential applications in a variety of scientific research fields. One of the main areas of research is in the development of new drugs. The compound has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, the compound has been studied for its potential use as an anti-inflammatory agent and in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-6-4-7-15(12-14)19-23-21(27-24-19)18-10-3-2-9-17(18)20(25)22-13-16-8-5-11-26-16/h2-12H,13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWURLRWCYLHVRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330752 | |
Record name | N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26662797 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
877780-81-9 | |
Record name | N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.